molecular formula C18H11ClF3N3O3S B3026958 N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide CAS No. 1195768-20-7

N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

Cat. No. B3026958
M. Wt: 441.8
InChI Key: JENXIOQPSJSXEN-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances, allowing the compound’s structure to be determined from its name.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, optimizing the reaction conditions, and improving the yield and purity of the product.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, stereochemistry, and three-dimensional structure.



Chemical Reactions Analysis

The chemical reactivity of a compound is studied by performing various chemical reactions and observing the products. This can provide insights into the compound’s chemical properties and potential uses.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods.


Scientific Research Applications

Antitumor Applications

Sulfonamide derivatives, including those similar to the specified compound, have shown promise in antitumor applications. Research by Huang, Lin, & Huang (2002) focused on synthesizing sulfonamide derivatives for potent antitumor agents with low toxicity. They developed compounds that demonstrated high antitumor activity and low toxicity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment.

Antiviral Activity

Compounds structurally related to the mentioned chemical have been studied for their antiviral properties. Brzozowski & Sa̧czewski (2007) Brzozowski & Sa̧czewski, 2007 synthesized a series of derivatives as potential anti-HIV agents. One of these compounds showed effective anti-HIV-1 activity, indicating the potential of similar sulfonamide compounds in HIV treatment.

Antimicrobial and Antituberculosis Properties

The research by Ghorab et al. (2017) synthesized novel derivatives of benzenesulfonamides and tested them against Mycobacterium tuberculosis. Their findings revealed significant antimycobacterial activity, suggesting the efficacy of similar compounds in treating tuberculosis.

Radiosensitizing Effects in Cancer Treatment

Jung et al. (2019) Jung et al., 2019 explored the radiosensitizing effect of phenylpyrimidine derivatives on human lung cancer cells. Their research showed that certain compounds could enhance the effectiveness of radiotherapy in cancer patients, offering a potential avenue for the use of similar sulfonamide derivatives.

Role in Enantioselective Synthesis

Hanson et al. (1994) Hanson et al., 1994 investigated the use of related compounds in the enantioselective synthesis of potential antipsychotic agents. Their work highlights the chemical utility of sulfonamide derivatives in the synthesis of complex pharmaceutical compounds.

Safety And Hazards

The safety and hazards of a compound are assessed based on its toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely.


Future Directions

The future directions for studying a compound could include exploring its potential applications, improving its synthesis process, or investigating its mechanism of action in more detail.


Please note that this is a general guide and the specific steps may vary depending on the nature of the compound and the research goals. For a comprehensive analysis of a specific compound, it’s recommended to consult with a chemist or a chemical researcher.


properties

IUPAC Name

N-[3-[2-(2-chloropyrimidin-4-yl)acetyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O3S/c19-18-23-8-7-10(24-18)9-15(26)11-3-1-6-14(16(11)22)25-29(27,28)17-12(20)4-2-5-13(17)21/h1-8,25H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENXIOQPSJSXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F)C(=O)CC3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126935
Record name N-[3-[2-(2-Chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

CAS RN

1195768-20-7
Record name N-[3-[2-(2-Chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195768-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[2-(2-Chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 1000 mL flask was placed methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (9.64 g, 27.9 mmol) and THF (200 mL) was added. The flask was placed in an ice/water bath and LiHMDS (90 mL, 90 mmol) was added. 2-Chloro-4-methylpyrimidine (4.5 g, 35.0 mmol) in THF (60 mL) was added dropwise via addition funnel. After the addition was complete, the reaction was allowed to warm to 20° C. over 1 h. The THF volume was reduced to half under reduced pressure and then treated with 6 N HCl. EtOAc was added and the layers were separated. The aqueous layer was extracted twice with EtOAc and the combined organic layer was washed once with brine, dried over NaSO4, and concentrated. The residue was triturated with EtOAc/ether to afford 8.71 g (71%) of the title compound of Step D. MS (ESI): 442 [M+H]+.
Quantity
9.64 g
Type
reactant
Reaction Step One
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200 mL
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90 mL
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4.5 g
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60 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (490 g, 1 equiv.), prepared generally in accordance with Step A, above, was dissolved in THF (2.45 L, 5 vols) and stirred and cooled to 0-3° C. 1M lithium bis(trimethylsilyl)amide in THF (5.25 L, 3.7 equiv.) solution was charged to the reaction mixture followed addition of 2-chloro-4-methylpyrimidine (238 g, 1.3 equiv.) in THF (2.45 L, 5 vols). The reaction was then stirred for 1 hr. The reaction was quenched with 4.5M HCl (3.92 L, 8 vols). The aqueous layer (bottom layer) was removed and discarded. The organic layer was concentrated under reduced pressure to ˜2 L. IPAC (isopropyl acetate) (2.45 L) was added to the reaction mixture which was then concentrated to ˜2 L. IPAC (0.5 L) and MTBE (2.45 L) was added and stirred overnight under N2. The solids were filtered. The solids and mother filtrate added back together and stirred for several hours. The solids were filtered and washed with MTBE (˜5 vol). The solids were placed in vacuum oven at 50° C. overnight. The solids were dried in vacuum oven at 30° C. over weekend to obtain N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (479 g, 72%).
Quantity
490 g
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5.25 L
Type
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238 g
Type
reactant
Reaction Step Three
Name
Quantity
2.45 L
Type
solvent
Reaction Step Three
Name
Quantity
2.45 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide
Reactant of Route 4
N-(3-(2-(2-chloropyrimidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

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